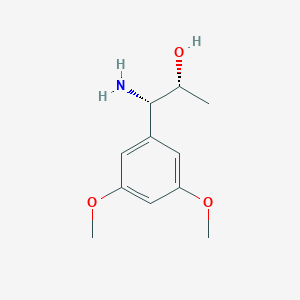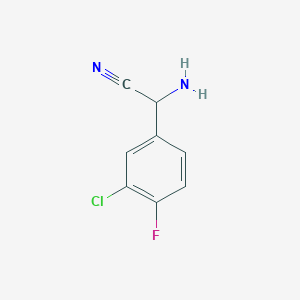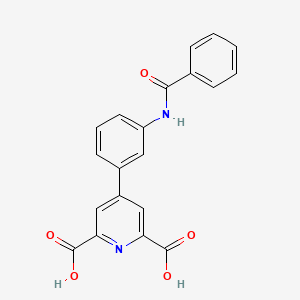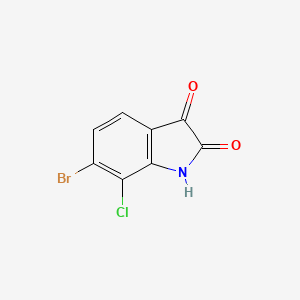
3-Fluoro-4-methyl-d-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOICACIDHCL is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOICACIDHCL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a series of reactions, including condensation and reduction, to form the corresponding alcohol.
Amino Acid Formation: The alcohol is then converted into the amino acid through a series of reactions, including amination and protection/deprotection steps.
Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
®-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOICACIDHCL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
®-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOICACIDHCL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOICACIDHCL involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the chiral center can influence its binding affinity and selectivity towards enzymes, receptors, and other biomolecules. Detailed studies on its molecular interactions and effects on cellular processes are essential to understand its full potential.
相似化合物的比较
Similar Compounds
®-2-AMINO-3-(4-FLUOROPHENYL)PROPANOICACIDHCL: Similar structure but lacks the methyl group on the phenyl ring.
®-2-AMINO-3-(3-METHYLPHENYL)PROPANOICACIDHCL: Similar structure but lacks the fluorine atom on the phenyl ring.
®-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)BUTANOICACIDHCL: Similar structure but has an additional carbon in the side chain.
Uniqueness
The unique combination of the fluorine atom and the methyl group on the phenyl ring of ®-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOICACIDHCL imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages such as enhanced binding affinity, selectivity, and stability.
属性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI 键 |
MUTNDIMQYVVGMX-SECBINFHSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)F |
规范 SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13051333.png)

![Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13051345.png)


![3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13051358.png)



![6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B13051396.png)

![1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13051404.png)

